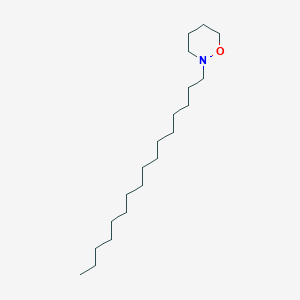

2-Hexadecyl-1,2-oxazinane

Description

Contextualizing 1,2-Oxazinanes within Nitrogen and Oxygen Heterocycles

The 1,2-oxazinane (B1295428) scaffold is a six-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique chemical properties to the ring system. As a saturated heterocycle, it is more flexible than its aromatic counterparts and can adopt various conformations, which is a critical factor in its interaction with biological targets.

The synthesis of the 1,2-oxazinane ring is a topic of active research, with several elegant strategies developed for its construction. These methods often involve cycloaddition reactions, such as the [4+2] cycloaddition of nitroso compounds with dienes or the [3+3] cycloaddition of oxyallyl cations with nitrones. acs.orgrsc.org Another prominent method is the nitroso-aldol reaction, which can be performed enantioselectively to produce chiral 1,2-oxazinanes. acs.org The N-O bond within the 1,2-oxazinane ring is a key functional feature, as it can be cleaved under reductive conditions to yield valuable 1,4-amino alcohols, which are important building blocks in organic synthesis. researchgate.net

The table below summarizes some of the key synthetic approaches to the 1,2-oxazinane ring system.

| Synthetic Method | Reactants | Key Features |

| [4+2] Cycloaddition | Nitroso compounds, Dienes | High regioselectivity and stereoselectivity. |

| [3+3] Cycloaddition | Oxyallyl cations, Nitrones | Access to polysubstituted 1,2-oxazinanes. acs.org |

| Nitroso-Aldol Reaction | Aldehydes/Ketones, Nitroso compounds | Can be rendered enantioselective using organocatalysts. acs.org |

| Intramolecular Cyclization | Halogenated oximes | Formation of the heterocyclic ring via internal nucleophilic attack. |

These synthetic strategies provide a toolbox for chemists to create a diverse range of 1,2-oxazinane derivatives with tailored properties. The introduction of a hexadecyl group at the N-2 position, as in 2-Hexadecyl-1,2-oxazinane, would likely be achieved by N-alkylation of a pre-formed 1,2-oxazinane ring with a hexadecyl halide or by incorporating the hexadecyl group into one of the starting materials prior to cyclization.

Significance of the Hexadecyl Substituent in the Design of Amphiphilic Chemical Systems

The hexadecyl group, a sixteen-carbon saturated alkyl chain (also known as the cetyl group), is a fundamental component in the design of amphiphilic molecules. Its long, hydrophobic nature drives the self-assembly of these molecules in polar solvents to form organized structures like micelles, vesicles, and liquid crystals. This behavior is central to the function of many surfactants, detergents, and drug delivery vehicles.

In the context of heterocyclic chemistry, the attachment of a hexadecyl chain to a polar heterocyclic headgroup creates a molecule with distinct polar and nonpolar domains. nrfhh.com This amphiphilicity can have profound effects on the molecule's physical and biological properties. For instance, the incorporation of a hexadecyl group has been shown to induce organogelating properties in various ionic liquids and organic solvents. acs.org This is due to the formation of extensive van der Waals interactions between the long alkyl chains, leading to the creation of a three-dimensional network that immobilizes the solvent.

The table below outlines the general properties conferred by a hexadecyl substituent in a molecule.

| Property | Description |

| Hydrophobicity | The long alkyl chain is nonpolar and repels water. |

| Amphiphilicity | When attached to a polar headgroup, it creates a molecule with both hydrophilic and hydrophobic regions. |

| Self-Assembly | Drives the formation of organized supramolecular structures in solution. |

| Increased Lipophilicity | Enhances the ability of a molecule to partition into lipid environments, such as cell membranes. |

| Organogelation | Can lead to the formation of gels in organic solvents through intermolecular interactions. acs.org |

For this compound, the hexadecyl tail would be expected to significantly influence its solubility, aggregation behavior, and interactions with biological membranes.

Current Research Frontiers and Unexplored Areas for this compound

Given the lack of specific literature on this compound, its potential applications remain largely theoretical and represent a fertile ground for future research. Based on the known properties of its constituent parts, several promising research directions can be envisioned.

One of the most apparent areas for investigation is in materials science . The amphiphilic nature of this compound makes it a candidate for the development of novel surfactants, emulsifiers, or organogelators. The presence of the heterocyclic headgroup could offer unique properties compared to traditional amphiphiles, such as different packing parameters in self-assembled structures or responsiveness to stimuli like pH or metal ions.

In medicinal chemistry , the 1,2-oxazinane scaffold is found in some biologically active compounds. nih.gov The introduction of a long alkyl chain could be a strategy to enhance the interaction of such compounds with cellular membranes or to improve their pharmacokinetic profile by increasing their lipophilicity. This could be particularly relevant for developing agents that target membrane-bound proteins or for creating long-acting drug formulations.

Furthermore, the N-O bond in the 1,2-oxazinane ring offers a potential stimuli-responsive element . For example, the reductive cleavage of this bond could be triggered in specific biological environments, leading to the release of a cargo molecule or a change in the molecule's properties. The combination of this cleavable linker with the self-assembling properties of the hexadecyl chain could be exploited in the design of sophisticated drug delivery systems.

The exploration of the synthesis of this compound and the characterization of its fundamental physicochemical properties, such as its critical micelle concentration and its behavior at interfaces, would be the first crucial steps in unlocking its potential. Subsequent studies could then focus on its application in the aforementioned areas, paving the way for new discoveries in both fundamental and applied chemistry.

Structure

3D Structure

Properties

CAS No. |

121579-68-8 |

|---|---|

Molecular Formula |

C20H41NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

2-hexadecyloxazinane |

InChI |

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22-21/h2-20H2,1H3 |

InChI Key |

ZYABXGMYFPPMLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1CCCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hexadecyl 1,2 Oxazinane

Strategies for 1,2-Oxazinane (B1295428) Ring Formation

The construction of the 1,2-oxazinane ring can be achieved through various powerful synthetic strategies, including cycloaddition reactions and metal-catalyzed rearrangements. These methods offer control over regioselectivity and stereoselectivity, which is crucial for the synthesis of complex molecules.

Hetero Diels-Alder Cycloaddition Reactions

The hetero-Diels-Alder (HDA) reaction is a cornerstone for the synthesis of six-membered heterocyclic systems. osi.lvresearchgate.net For the formation of the 1,2-oxazinane ring, this reaction typically involves the [4+2] cycloaddition of a diene with a nitroso compound, which serves as the dienophile. osi.lv To synthesize 2-Hexadecyl-1,2-oxazinane, the reaction would employ an N-hexadecyl nitroso species. This precursor could be generated in situ from N-hexadecylhydroxylamine.

The reaction of nitroso compounds with dienes can be highly regioselective. plos.org For instance, the reaction of arylnitroso compounds with sorbic acid has been used in solid-phase synthesis to create libraries of oxazine (B8389632) derivatives. plos.org Copper-catalyzed aerobic acyl nitroso Diels-Alder reactions have also been shown to be effective. Although many HDA reactions require Lewis acid catalysis, non-catalyzed versions have been developed, particularly with electron-deficient nitroalkenes, which proceed under mild conditions with high atomic economy. researchgate.netmdpi.com

Table 1: Illustrative Hetero-Diels-Alder Reaction for 1,2-Oxazinane Synthesis This table presents representative data for the general synthesis of the 1,2-oxazinane scaffold, which could be adapted for the synthesis of this compound.

| Diene | Dienophile | Catalyst/Conditions | Product Type | Typical Yield | Reference |

| 2,3-Dimethyl-1,3-butadiene | Acyl Nitroso Compound | Copper(I)/Aerobic | 3,6-Dihydro-1,2-oxazine | Good | |

| Sorbic Acid | Arylnitroso Compound | Solid-Phase, in situ oxidation | 3,6-Dihydro-1,2-oxazine | Variable | plos.org |

| (E)-2-Aryl-1-cyano-1-nitroethene | Methylenecyclopentane | Non-catalyzed | Spirocyclic 1,2-oxazine N-oxide | Good | mdpi.com |

Organocatalytic Approaches to Chiral 1,2-Oxazinane Scaffolds

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. A notable method for constructing chiral 1,2-oxazinane scaffolds is the organocatalytic [4+2] cycloaddition. rsc.orgnih.gov This has been successfully applied to the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters, yielding spirocyclic 1,2-oxazinanes with excellent diastereoselectivity and enantioselectivity. rsc.orgnih.govresearchgate.net

For the synthesis of an enantiomerically enriched version of this compound, a similar strategy could be employed using a γ-(N-hexadecyl-N-hydroxyamino)-α,β-unsaturated ester as the 1,4-dipole synthon. The choice of a suitable chiral organocatalyst, such as a quinine-derived primary-tertiary diamine, would be critical for inducing high stereoselectivity. researchgate.net These reactions have been shown to tolerate a variety of substituents on the starting materials, suggesting that the long hexadecyl chain would be compatible with the reaction conditions. researchgate.netrsc.org

Hydrogen Bond-Mediated Cycloaddition Reactions

Hydrogen bonding can serve as a powerful tool to catalyze and control the stereoselectivity of cycloaddition reactions. The [3+3] cycloaddition between oxyallyl cations and nitrones to form 1,2-oxazinanes can be effectively promoted by hydrogen-bond donors. uchicago.edu Oxyallyl cations are generated in situ from precursors like α-tosyloxy ketones. researchgate.net

In this approach, the synthesis of this compound would involve the reaction of an oxyallyl cation with an N-hexadecylnitrone. The reaction is catalyzed by hydrogen-bond donors such as phenols or squaramides. uchicago.edu The use of hexafluoro-2-propanol (HFIP) as a cosolvent has also been found to be beneficial. uchicago.eduresearchgate.net The diastereoselectivity of this transformation can be significantly enhanced by using specific hydrogen-bond donors, like 4-nitrophenol. researchgate.net

Table 2: Catalyst Influence in Hydrogen Bond-Mediated [3+3] Cycloaddition This table illustrates the effect of different hydrogen-bond donors on a model [3+3] cycloaddition to form a 1,2-oxazinane ring.

| Catalyst (10 mol%) | Yield | Diastereomeric Ratio | Reference |

| None | <5% | - | uchicago.edu |

| Phenol | 65% | 3:1 | uchicago.edu |

| 4-Nitrophenol | 78% | >20:1 | researchgate.net |

| Squaramide | 58% | 5:1 | uchicago.edu |

Reductive Cascade Reactions and Ring Contraction Pathways

Reductive cascade reactions offer an alternative route to the 1,2-oxazinane core. These multi-step processes can build complexity in a single pot. For example, a Cu-catalyzed aerobic oxidative radical cascade annulation of alkyne-tethered N-alkoxyamides has been developed to synthesize 1,2-oxazinane-fused isoquinolin-1(2H)-ones. acs.orgrsc.org This method uses air as a green oxidant. acs.org A similar strategy employing a manganese catalyst has also been reported. rsc.org

Furthermore, the 1,2-oxazinane ring can undergo reductive cleavage of the N-O bond, often leading to 1,4-amino alcohols. plos.org Conversely, ring contraction pathways can also be utilized. For instance, certain bicyclic isoxazolidines can undergo a ring-opening reaction promoted by a pyridinium (B92312) salt to yield 1,2-oxazinanes. thieme-connect.com Hydrogenation of enantiopure 1,2-oxazine derivatives in the presence of palladium on charcoal has been shown to induce a reductive ring contraction to provide substituted pyrrolidines. researchgate.net

Ruthenium-Catalyzed Stereospecific Rearrangements

Transition metal catalysis provides efficient and stereospecific pathways for skeletal rearrangements. A highly efficient ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines has been shown to produce N-H-1,3-oxazinanes. organic-chemistry.org A related strategy involves a ruthenium-catalyzed self-hydride transferring cleavage of N-O bonds in a cascade reaction. nih.gov This process starts with a 1,3-dipolar cyclization of an alkene and an N-methyl nitrone, followed by an N-demethylative rearrangement to give the N-H 1,3-oxazinane (B78680). nih.gov While these methods yield the isomeric 1,3-oxazinane ring, modifications to the starting materials and catalytic system could potentially be explored to target the 1,2-oxazinane scaffold.

Palladium-Catalyzed Decarboxylation Strategies

Palladium catalysis is widely used in cross-coupling and cycloaddition reactions. A palladium-catalyzed decarboxylation of 5-methylene-1,3-oxazinan-2-ones can generate aza-π-allylpalladium 1,4-dipoles. organic-chemistry.org These reactive intermediates can then participate in [4+2] cycloaddition reactions to form a variety of heterocyclic structures, including 1,3-oxazinanes. organic-chemistry.org While this specific example leads to 1,3-oxazinanes, palladium-catalyzed decarboxylative approaches are versatile. For instance, palladium-catalyzed decarboxylative allylic alkylation has been used to create tetrasubstituted carbon centers. nih.gov The development of a palladium-catalyzed decarboxylation strategy that leads to the formation of a 1,2-oxazinane would likely involve a novel substrate design that, upon decarboxylation and palladium insertion, generates a reactive intermediate poised for a [4+2] cyclization to form the desired N-O bond containing ring.

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and cleaner reaction profiles. rasayanjournal.co.in The energy of microwave radiation is insufficient to break chemical bonds directly but provides rapid and uniform heating of the reaction mixture. illinois.edu

While direct literature on the microwave-assisted synthesis of this compound is not prominent, the principles have been successfully applied to the formation of related heterocyclic systems like 1,3-oxazines and other cyclic iminoethers. nih.govconicet.gov.ar For instance, the cyclization of ω-amido alcohols can be efficiently promoted by polyphosphoric acid (PPA) esters under microwave irradiation to form 5,6-dihydro-4H-1,3-oxazines in high yields and short reaction times. conicet.gov.ar Similarly, ω-arylaminonitriles undergo microwave-assisted cyclization to yield 1-aryl-2-iminoazacycloalkanes. beilstein-journals.org

A plausible microwave-assisted approach to the 1,2-oxazinane core would involve the intramolecular cyclization of a suitable open-chain precursor, such as an N-substituted-4-halobutylhydroxylamine. The microwave irradiation would facilitate the rapid intramolecular nucleophilic substitution to form the heterocyclic ring.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocyclic Cyclizations

| Precursor | Product | Method | Catalyst/Reagent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-(3-hydroxypropyl)benzamide | 5,6-dihydro-4H-1,3-oxazine | Microwave | PPE/CHCl₃ | 3 min | 92% | conicet.gov.ar |

| 4-(p-tolylamino)butyronitrile | 1-(p-tolyl)-2-iminopyrrolidine | Microwave | PPE | 5 min | 86% | beilstein-journals.org |

| Substituted Isatins | 3-hydroxy-2-oxindoles | Microwave | Piperidine (B6355638)/Dioxane | 5-10 min | up to 98% | mdpi.com |

| o-hydroxy acetophenone (B1666503) & aldehydes | Chalcones | Microwave | K₂CO₃ (solvent-free) | 3-5 min | 85-90% | rasayanjournal.co.in |

Enantioselective and Diastereoselective Synthesis of this compound Systems

Enantioselective synthesis, also known as asymmetric synthesis, is a critical area of chemistry focused on producing stereoisomeric products in unequal amounts, which is vital as different stereoisomers often exhibit distinct biological activities. wikipedia.org Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. nih.gov

For the 1,2-oxazinane system, stereochemical control can be achieved through various strategies. Organocatalytic asymmetric [4+2] cycloaddition reactions have been developed to synthesize chiral 1,2-oxazinane spirocyclic scaffolds. nih.govrsc.org These reactions, involving precursors like methyleneindolinones and γ-aminooxy-α,β-unsaturated esters, can proceed with excellent diastereoselectivity and good enantioselectivity. nih.gov Although not applied directly to this compound, this methodology demonstrates a viable pathway for establishing chirality in the oxazinane core.

Another approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the cyclization or a key bond-forming step. For example, the diastereoselective synthesis of related hexahydropyrrolo[2,1-b]oxazoles has been achieved through a rhodium-catalyzed hydroformylation followed by a diastereoselective deformylative cyclization. nih.gov

Table 2: Examples of Stereoselective Synthesis in Related Heterocyclic Systems

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | Organocatalyst (e.g., quinine (B1679958) derivative) | Methyleneindolinones, γ-aminooxy-α,β-unsaturated ester | Chiral 1,2-oxazinane spirocycles | up to >99:1 dr, 84% ee | nih.gov |

| Sulfa-Michael Addition | Chiral squaramide catalyst | Cyclobutenes, Thiols | Thio-substituted cyclobutanes | up to >95:5 dr, 99.7:0.3 er | rsc.org |

| Hydroformylation/Cyclization | Rhodium complex | N-allyl oxazolidines | Hexahydropyrrolo[2,1-b]oxazoles | High diastereoselectivity | nih.gov |

Methodologies for the Regioselective Installation of the Hexadecyl Moiety

The regioselective introduction of the hexadecyl group at the N-2 position is a crucial step in the synthesis of the target molecule. This can be accomplished either by incorporating the alkyl chain into a precursor before ring formation or by functionalizing the 1,2-oxazinane core after cyclization.

Synthesizing the target compound from a precursor that already contains the hexadecyl group is a direct and often efficient strategy. This approach involves preparing a linear molecule, such as an N-hexadecyl-N-(4-halobutyl)hydroxylamine or a related derivative, which is designed to undergo intramolecular cyclization.

For example, N-hexadecylhydroxylamine could be synthesized and subsequently reacted with a four-carbon synthon containing appropriate leaving groups at its termini (e.g., 1,4-dihalobutane or 1,4-butanediol (B3395766) ditosylate). The subsequent intramolecular cyclization, potentially under microwave irradiation, would yield the desired this compound. The synthesis of precursors containing long alkyl chains is well-established, as demonstrated in the preparation of hexadecyl acrylate (B77674) from hexadecyl alcohol and acrylic acid. researchgate.net This ensures that the hexadecyl group is unambiguously positioned at the nitrogen atom of the resulting heterocycle.

An alternative and highly versatile strategy involves the initial synthesis of the parent 1,2-oxazinane ring, followed by the introduction of the hexadecyl group in a separate step. This post-cyclization functionalization is typically achieved via N-alkylation. researchgate.net

The process begins with the synthesis of the unsubstituted 1,2-oxazinane, a secondary amine. This heterocycle can then be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic amide anion. Subsequent reaction with a hexadecyl electrophile, such as 1-bromohexadecane (B154569) or hexadecyl tosylate, results in the formation of the N-C bond, affording this compound. This method is advantageous as it allows for the late-stage diversification of the N-substituent, enabling the synthesis of a library of N-alkylated 1,2-oxazinanes from a common intermediate. Similar late-stage functionalization strategies have been effectively used in the modification of other heterocyclic scaffolds. nih.govchemrxiv.org

Table 3: Common Reagents for N-Alkylation Reactions

| Heterocycle Type | Base | Alkylating Agent | Solvent | General Applicability |

|---|---|---|---|---|

| Saturated N-Heterocycles | NaH, K₂CO₃, Cs₂CO₃ | Alkyl Halides (R-Br, R-I) | DMF, THF, Acetonitrile | High |

| Azetidines | DIPEA | Propargyl Bromide | DMF | High for specific modifications |

| Imidazoles | NaH | Benzyl (B1604629) Bromide | DMF | High |

| Pyrrolidines | K₂CO₃ | Ethyl Bromoacetate | Acetonitrile | High |

Computational and Theoretical Investigations of 2 Hexadecyl 1,2 Oxazinane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and stability of heterocyclic systems like 2-Hexadecyl-1,2-oxazinane. These methods provide insights into molecular orbitals, charge distribution, and the energetics of various chemical processes.

Hartree-Fock and Density Functional Theory (DFT) Analyses

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely employed methods for investigating the electronic structure of organic molecules. nih.govresearchgate.net HF, an ab initio method, provides a foundational understanding of the electronic environment, though it does not fully account for electron correlation. DFT, on the other hand, incorporates electron correlation effects, often leading to more accurate predictions of molecular properties. researchgate.net

| Computational Method | Basis Set | Typical Applications |

|---|---|---|

| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, molecular orbital analysis. nih.gov |

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | More accurate geometry optimization, vibrational frequencies, thermochemical analysis. researchgate.net |

| DFT - M06-2X | 6-311+G(3df,2p) | Calculation of bond dissociation energies. nih.gov |

| Coupled Cluster (CC) | aug-cc-pVTZ | High-accuracy energy calculations for benchmarking. researchgate.net |

Thermochemistry and Transition State Analysis of Reaction Pathways

Computational methods are pivotal in exploring the thermochemistry and kinetics of reactions involving 1,2-oxazinanes. By calculating the energies of reactants, products, and transition states, it is possible to map out potential energy surfaces for various reaction pathways. For instance, theoretical studies have investigated the energetics of both ring and nitrogen inversion within N-substituted 3,6-dihydro-2H-1,2-oxazines. researchgate.net

These calculations can predict activation barriers and reaction enthalpies, providing a deeper understanding of the feasibility and mechanisms of chemical transformations. For this compound, such analyses could be applied to study its thermal stability and potential rearrangement or degradation pathways.

Analysis of Sigmatropic and Dyotropic Rearrangements

The 1,2-oxazine framework can participate in pericyclic reactions, including sigmatropic and dyotropic rearrangements. uh.educhem-station.com Computational studies, often employing DFT, have been used to investigate the mechanisms and potential energy profiles of these reactions. For example, the wayne.eduwayne.edu-sigmatropic rearrangement of certain 1,2-oxazine cycloadducts has been analyzed computationally. researchgate.net

A dyotropic rearrangement, where two sigma bonds migrate simultaneously, has also been a subject of theoretical investigation in caged N-alkoxy 1,2-oxazinane acetals using DFT calculations at the B3LYP/6-31G(d) level of theory. researchgate.net These studies provide a framework for predicting the likelihood and stereochemical outcomes of such rearrangements in substituted 1,2-oxazinanes like the 2-Hexadecyl derivative.

Homolytic Bond Dissociation Energy Calculations

The homolytic bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. wikipedia.orglibretexts.org For this compound, the N-O bond is of particular interest. The BDE of the N-O bond in hydroxylamines and related compounds has been the subject of numerous computational studies. nih.govwayne.edu

Accurate BDE values can be calculated using high-level composite methods like CBS-QB3, CBS-APNO, and G4, as well as DFT functionals like M06-2X. nih.govwayne.edu While a generic BDE for an N-O single bond is often cited as around 48 kcal/mol, calculated values for specific N,N,O-trisubstituted hydroxylamines can be 5-15 kcal/mol higher. nih.govwayne.edu For this compound, the cyclic constraint and the nature of the N-substituent would influence the precise N-O BDE.

| Compound | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|

| Generic N-O Single Bond | Literature Average | ~48 wayne.edu |

| Pyridine-N-oxide | Experimental | 63.3 ± 0.5 nih.gov |

| Trimethylamine-N-oxide | Best Estimate | 56.7 ± 0.9 nih.gov |

| Triethylamine-N-oxide | Best Estimate | 59.0 ± 0.8 nih.gov |

Conformational Analysis and Dynamics of this compound

The three-dimensional structure and flexibility of this compound are crucial for its chemical reactivity and potential biological activity. Conformational analysis provides insights into the preferred shapes of the molecule and the energy barriers between different conformations.

Reaction Mechanisms and Transformational Chemistry of 2 Hexadecyl 1,2 Oxazinane

Cleavage Reactions of the 1,2-Oxazinane (B1295428) Ring System

The cleavage of the 1,2-oxazinane ring can proceed through several pathways, most notably involving the scission of the N-O bond. Cleavage of the C-O and C-N bonds is also possible but generally occurs under more specific conditions.

The cleavage of the N-O bond is the most common transformation of the 1,2-oxazinane system, primarily due to the low bond dissociation energy of the N-O bond (approximately 55-65 kcal/mol). chemrxiv.org This reaction is typically achieved through reductive methods, yielding synthetically useful 1,4-amino alcohols. plos.orgresearchgate.net A variety of reagents and conditions have been developed for this purpose.

Common methods for reductive N-O bond cleavage include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. researchgate.netresearchgate.net While effective, these conditions can also reduce other sensitive functional groups within the molecule, such as alkenes or benzyl (B1604629) protecting groups. researchgate.net

Dissolving Metal Reductions: Reagents such as zinc in the presence of an acid (e.g., Zn/H+) provide an alternative to catalytic hydrogenation. researchgate.netresearchgate.net

Single-Electron Transfer Reagents: Samarium(II) iodide (SmI₂) and molybdenum hexacarbonyl (Mo(CO)₆) are effective for N-O bond cleavage under mild conditions and are particularly useful when other functional groups sensitive to hydrogenation are present. plos.orgresearchgate.netresearchgate.netsemanticscholar.org

Iron-Catalyzed Reduction: A low-valent iron complex, Bu₄N[Fe(CO)₃(NO)], has been shown to catalyze the reductive cleavage of N-O bonds using malononitrile (B47326) as the reductant under salt-free conditions. rsc.org

Photocatalysis: Organophotocatalytic methods utilizing photocatalysts like anthracene (B1667546) have been developed for the cleavage of N-O bonds in related acyl isoxazolidines and acyl 1,2-oxazinanes, proceeding via a photoinduced electron transfer (PET) mechanism. chemrxiv.org

The choice of reagent allows for chemoselectivity, preserving other functionalities in the molecule.

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Effective but can reduce other functional groups. | researchgate.netresearchgate.netresearchgate.net |

| Dissolving Metal Reduction | Zn/H⁺ | Alternative to hydrogenation. | researchgate.netresearchgate.net |

| Single-Electron Transfer | SmI₂, Mo(CO)₆ | Mild conditions, good for substrates with sensitive groups. | plos.orgresearchgate.netresearchgate.net |

| Iron-Catalyzed Reduction | Bu₄N[Fe(CO)₃(NO)], malononitrile | Mild, salt-free conditions. | rsc.org |

| Organophotocatalysis | Anthracene, DIPEA, light (365 nm) | Proceeds via photoinduced electron transfer. | chemrxiv.org |

Cleavage of the C-O bond in the 1,2-oxazinane ring is less common than N-O bond scission but can be induced under specific conditions. For example, acid-mediated cleavage of the C-O bond has been reported in solid-phase synthesis applications. plos.orgsemanticscholar.org In another instance, treatment of a 1,2-oxazinane containing an allylic ether with excess samarium iodide resulted in C-O bond cleavage to produce a hydroxylamine. researchgate.net This pathway's feasibility is often dependent on the specific substitution pattern and the presence of activating groups on the oxazinane ring.

The cleavage of the C-N bond in a 1,2-oxazinane is the least common of the ring-opening pathways. While C-N bond cleavage is a known transformation in other nitrogen-containing heterocycles, nih.govrsc.org specific and general methods for the selective C-N bond cleavage of the 1,2-oxazinane ring are not well-documented in the literature. researchgate.net This stability is often leveraged in synthetic strategies where the N-O or C-O bonds are targeted for transformation while the C-N linkage remains intact.

Ring-opening reactions of 1,2-oxazinanes can serve as the entry point for cascade or domino reactions, allowing for the rapid construction of complex molecular architectures from simple precursors. Reductive N-O bond cleavage has been strategically employed to initiate such cascades. For instance, the hydrogenolysis of the N-O bond in a spirofused 1,2-oxazinane ketal generates an aldehyde intermediate which, upon further reduction, cyclizes to form a stable hemiketal. researchgate.net Similarly, oxa-Michael additions can initiate cascade processes leading to complex bridged structures. beilstein-journals.org These cascade reactions highlight the synthetic utility of the 1,2-oxazinane scaffold as a latent functionality that can be unmasked to trigger subsequent bond-forming events.

Cycloaddition Reactions Involving 1,2-Oxazinane Scaffolds

Cycloaddition reactions are fundamental to the synthesis of the 1,2-oxazinane ring itself, rather than being transformations of a pre-existing ring. The most significant of these is the hetero-Diels-Alder reaction.

The [4+2] cycloaddition, particularly the nitroso Diels-Alder reaction, is a powerful and widely used method for constructing the 3,6-dihydro-1,2-oxazine ring system. acs.org This reaction involves the cycloaddition of a nitroso compound (the dienophile) with a 1,3-diene. The resulting cycloadducts are versatile intermediates for the synthesis of a wide array of biologically significant molecules, including amino sugars and alkaloids. plos.org

Significant advancements in this area include the development of asymmetric variants:

Organocatalytic [4+2] Cycloadditions: Chiral organocatalysts, such as squaramide or thiourea (B124793) derivatives, have been successfully employed to achieve highly enantioselective and diastereoselective [4+2] cycloadditions. rsc.orgnih.govresearchgate.net For example, the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters can produce chiral 1,2-oxazinane spirocyclic scaffolds with excellent yields (up to 92%) and enantiomeric excess (up to 96% ee). rsc.orgnih.govresearchgate.net

Metal-Catalyzed [4+2] Cycloadditions: Copper-catalyzed aerobic acyl nitroso Diels-Alder reactions have also been developed, providing stable oxazinane products that can serve as chiral auxiliaries. nih.gov

These asymmetric cycloaddition strategies provide efficient access to enantiopure 1,2-oxazinane derivatives, which are valuable building blocks in medicinal chemistry and organic synthesis.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Organocatalytic [4+2] | Methyleneindolinones, γ-aminooxy-α,β-unsaturated esters | Squaramide or thiourea derivatives | Chiral spirocyclic 1,2-oxazinanes | High yield, diastereoselectivity, and enantioselectivity. | rsc.orgnih.govresearchgate.net |

| Nitroso Diels-Alder | Nitrosoarenes, distal dialdehydes | L-proline | Chiral 1,2-oxazinanes | High yields and excellent enantioselectivities (up to >99% ee). | researchgate.net |

| Copper-Catalyzed Nitroso Diels-Alder | 1,3-dienes, N-Boc-hydroxylamine | Copper catalyst, aerobic conditions | Acyl 1,2-oxazinanes | Resulting oxazinanes are stable and can be used as chiral auxiliaries. | |

| Inverse-Electron-Demand Oxa-Diels-Alder | Hydroxymaleimides, in situ generated nitrosoalkenes | Organocatalyst | Chiral hemiketals with 1,2-oxazine skeleton | Excellent yields (up to 99%) and stereoselectivities (up to >99% ee). | rsc.org |

[3+3] Cycloadditions

While 2-Hexadecyl-1,2-oxazinane is the product of cyclization, the 1,2-oxazinane ring system itself is frequently synthesized through [3+3] cycloaddition reactions. researchgate.netnih.govnsf.gov This method is a powerful tool for constructing the six-membered ring in a controlled manner. A common and effective strategy involves the reaction between a nitrone and an in situ generated oxyallyl cation. researchgate.net

Oxyallyl cations, which serve as the three-carbon component, can be generated from precursors like α-tosyloxy ketones. researchgate.net These transient electrophilic species react with nitrones, which provide the three-atom N-O-C fragment, to yield the 1,2-oxazinane scaffold. researchgate.net The reaction can be catalyzed by hydrogen-bond donors, such as phenols or squaramides, which can enhance both the reaction rate and diastereoselectivity. researchgate.net The use of nonracemic donor-acceptor cyclopropanes in reactions with nitrones also represents a stereoretentive pathway to obtaining highly substituted and enantioenriched 1,2-oxazinanes. nih.govnsf.gov

The general mechanism for the [3+3] cycloaddition synthesis of a 1,2-oxazinane ring is depicted below.

Table 1: Key Components and Catalysts in [3+3] Cycloaddition for 1,2-Oxazinane Synthesis

| Component Type | Example Species | Role in Reaction | Reference |

| 3-Atom Component | Nitrones | Provide the C-N-O fragment | researchgate.net |

| 3-Carbon Component | Oxyallyl Cations (from α-tosyloxy ketones) | Provide the C-C-C fragment | researchgate.net |

| Catalyst | Phenols, Squaramides | Hydrogen-bond donors, enhance rate and diastereoselectivity | researchgate.net |

| Alternative Component | Donor-Acceptor Cyclopropanes | Reactant for stereoretentive cycloaddition | nih.govnsf.gov |

Electrophilic and Nucleophilic Reactions of the 1,2-Oxazinane Core

The reactivity of the saturated 1,2-oxazinane ring is characterized by the interplay of the nitrogen and oxygen heteroatoms, which influences its behavior towards electrophiles and nucleophiles.

The nitrogen atom in the this compound ring is basic and represents the primary site for reaction with acids and electrophiles. Protonation of the nitrogen atom occurs readily in the presence of acid, forming a 2-hexadecyl-1,2-oxazinanium salt. This protonation can be the first step in acid-catalyzed ring-opening reactions. researchgate.net For instance, the reaction of cyclic nitronic esters, which are related N-oxide structures, with hydrochloric acid can lead to the formation of geminal chloronitroso compounds through a process initiated by electrophilic attack and subsequent ring opening. researchgate.net

While the saturated 1,2-oxazinane ring is relatively stable, strong electrophiles can induce reactions. For example, N-alkoxy-N-chloroureas can react in the presence of a silver triflate catalyst to achieve electrophilic aromatic substitution in related benzoxazine (B1645224) systems, highlighting the potential for electrophilic activation at the nitrogen center. researchgate.net

The 1,2-oxazinane ring itself is generally resistant to nucleophilic attack unless activated. The primary sites for nucleophilic attack are the carbon atoms adjacent to the oxygen (C6) and nitrogen (C3) atoms. Strong bases are more likely to deprotonate the carbon atoms alpha to any activating groups on the ring rather than directly attacking the ring itself. libretexts.org

However, functionalized 1,2-oxazinane derivatives or their N-oxides can undergo nucleophilic reactions. For instance, Lewis acid-promoted ring-opening of N-acyl-3,6-dihydro-1,2-oxazine oxides with nucleophiles like azides or cyanides allows for the synthesis of highly functionalized 1,2-oxazinanes. researchgate.net While this compound is a saturated system, this illustrates that activation of the ring, often through the nitrogen atom, facilitates nucleophilic attack. researchgate.net

Table 2: Summary of Electrophilic and Nucleophilic Reactivity

| Reagent Type | Site of Interaction | Typical Product/Outcome | Reference |

| Acids | Nitrogen Atom | Formation of 1,2-oxazinanium salt; potential for ring-opening | researchgate.netresearchgate.net |

| Electrophiles | Nitrogen Atom | N-Alkylation or N-acylation | researchgate.net |

| Bases | α-Carbons (if activated) | Deprotonation | libretexts.org |

| Nucleophiles | C3 and C6 positions (if activated) | Ring-opening or substitution (primarily on activated derivatives) | researchgate.net |

Oxidation and Reduction Chemistry of this compound

The N-O bond is the most reactive site within the 1,2-oxazinane core for redox transformations.

The N-O bond in this compound is susceptible to reductive cleavage, a synthetically useful transformation that yields 1,4-amino alcohols. researchgate.netresearchgate.net This reaction breaks the weakest bond in the ring and is a hallmark of 1,2-oxazinane chemistry. Several reagents and conditions can achieve this transformation. researchgate.net

Catalytic hydrogenation is a common method, employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) under hydrogen pressure. researchgate.netresearchgate.net Alternative methods that avoid the use of hydrogen gas and are often more compatible with other reducible functional groups (like alkenes or benzyl protecting groups) include the use of dissolving metal reducing agents like zinc in acidic media (Zn/H+) or samarium(II) iodide (SmI₂). researchgate.net The choice of reductant allows for selective cleavage of the N-O bond while preserving other functionalities within the molecule. rsc.org

Table 3: Conditions for Reductive Cleavage of the 1,2-Oxazinane N-O Bond

| Reagent/Catalyst | Conditions | Product Type | Reference |

| Pd/C or Raney Ni | H₂ gas | 1,4-Amino alcohol | researchgate.netresearchgate.net |

| Zinc (Zn) | Acidic media (e.g., HCl, AcOH) | 1,4-Amino alcohol | researchgate.net |

| **Samarium(II) Iodide (SmI₂) ** | THF | 1,4-Amino alcohol | researchgate.net |

| Elemental Sulfur/DABCO | DMSO | Used for N-alkoxyamides, suggesting potential for related systems | rsc.org |

The nitrogen atom of this compound can be oxidized to form the corresponding N-oxide derivative, this compound-2-oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the reactivity of the heterocycle. The synthesis of related 1,2-oxazine N-oxides has been achieved through various methods, including the hetero-Diels-Alder reaction of conjugated nitroalkenes. osi.lvclockss.orgmdpi.com Oxidation of the parent 1,2-oxazinane can be achieved with appropriate oxidizing agents.

The resulting N-oxides are versatile synthetic intermediates. For example, 5,6-dihydro-4H-1,2-oxazine-N-oxides can react with hydrochloric acid in an interrupted Nef reaction, leading to ring-opened products. researchgate.net Furthermore, these N-oxides can act as 1,3-dipoles in cycloaddition reactions. For instance, 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides have been shown to react with arynes in a [3+2]-cycloaddition, serving as synthetic equivalents of unsaturated nitrile oxides. rsc.org The reactivity of the N-oxide derivative of this compound would be expected to follow these patterns, enabling its use in constructing more complex molecular architectures. researchgate.net

Mechanistic Studies of Rearrangement Reactions (e.g., HERON, Dyotropic, Owari)

Detailed mechanistic studies for rearrangement reactions of the specific compound this compound are not available in the current body of scientific literature. However, research on the broader class of 1,2-oxazinanes and related N-O heterocyclic systems has explored several key rearrangement reactions. These studies provide a theoretical framework for the types of transformations such molecules could potentially undergo.

HERON (Heteroatom Rearrangement on Nitrogen) Reaction: The HERON reaction involves the migration of a substituent from a heteroatom-substituted nitrogen to a carbonyl carbon, leading to the cleavage of the amide bond. researchgate.netmdpi.com This process is prominent in "anomeric amides," where the amide nitrogen is bonded to two heteroatoms, creating a system with weakened resonance and significant anomeric effects. researchgate.netmdpi.com For 1,2-oxazinane systems to be candidates for a HERON-type reaction, they would typically need to be part of a more complex structure, such as an N,N-dialkoxyamide. researchgate.net Theoretical calculations (B3LYP/6-31G*) and experimental studies on model systems have established the basis for this rearrangement, which proceeds through a transition state where the more electronegative group migrates from nitrogen to the carbonyl carbon. science24.com

Dyotropic Rearrangement: A dyotropic reaction is a pericyclic process where two sigma bonds migrate intramolecularly and simultaneously. wikipedia.orgwikipedia.org These reactions are classified as Type I, where the migrating groups exchange positions, or Type II, where they move to new bonding sites without a positional swap. wikipedia.org Theoretical studies using Density Functional Theory (DFT) have been conducted on caged N-alkoxy 1,2-oxazinane acetals to investigate their propensity for dyotropic rearrangements. researchgate.net These calculations help elucidate whether the mechanism is concerted or stepwise and analyze the influence of structural and environmental factors on the reaction's energy barrier. researchgate.net Such rearrangements can be a powerful tool in synthesis for creating complex molecular architectures. chem-station.com

Owari Rearrangement: The Owari rearrangement has been applied in the synthesis of 1,2-oxazinanes. researchgate.net This reaction typically involves the transformation of piperidine (B6355638) derivatives. For instance, the oxidation of enantiopure 3-chloropiperidine (B1606579) with an oxidizing agent like m-CPBA can generate an intermediate that rearranges to form a 1,2-oxazinane structure. researchgate.net This transformation provides a synthetic route to the 1,2-oxazinane core through ring expansion and N-O bond formation.

Stereochemical Control and Diastereoselectivity in Synthetic Transformations

Specific studies on stereochemical control for the synthesis of this compound are not documented. However, significant research has been dedicated to controlling the stereochemistry in the synthesis of the 1,2-oxazinane ring, which is a key structural motif in various bioactive molecules.

The primary methods for the stereocontrolled synthesis of 1,2-oxazinanes involve cycloaddition reactions. rsc.org Organocatalytic [4+2] cycloadditions, for example, have been developed to produce chiral 1,2-oxazinane spirocyclic scaffolds with excellent diastereoselectivity and enantioselectivity. rsc.org Similarly, the [3+3] cycloaddition of oxyallyl cations with nitrones offers a diastereoselective pathway to polysubstituted 1,2-oxazinanes. acs.org

The diastereoselectivity of these transformations is often rationalized by analyzing the proposed transition states. For instance, in organocatalytic reactions, the catalyst can create a chiral environment that directs the approach of the reacting partners, leading to the preferential formation of one diastereomer. The choice of catalyst, solvent, and substituents on the reactants all play a critical role in determining the stereochemical outcome. rsc.orgresearchgate.net

In the absence of specific data for this compound, the general findings for other 1,2-oxazinane syntheses provide the only available context. The large hexadecyl group would be expected to exert significant steric influence, which could either enhance or diminish the diastereoselectivity of a given transformation compared to smaller N-alkyl derivatives.

Spectroscopic Characterization Methodologies for Elucidating the Structure of 2 Hexadecyl 1,2 Oxazinane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Hexadecyl-1,2-oxazinane in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map out the complete covalent framework and deduce its three-dimensional arrangement.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the 1,2-oxazinane (B1295428) ring are expected to resonate in a region distinct from the long hexadecyl chain. The protons on carbons adjacent to the heteroatoms (C3, C6) would be deshielded, appearing at a lower field. Specifically, the methylene protons at C6 (adjacent to the oxygen atom) would likely resonate around 3.5-4.5 ppm, while the protons at C3 (adjacent to the nitrogen atom) would appear around 2.5-3.5 ppm. The protons of the hexadecyl chain directly attached to the nitrogen (N-CH₂) would also be in this region, while the bulk of the alkyl chain methylene protons would form a complex multiplet around 1.2-1.4 ppm, and the terminal methyl group would appear as a triplet around 0.8-0.9 ppm.

Coupling Constants: The multiplicity and coupling constants (J-values) of the signals for the oxazinane ring protons are crucial for conformational analysis. organicchemistrydata.orgrubingroup.org The saturated six-membered ring is expected to adopt a chair-like conformation. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. rubingroup.orggithub.io Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. libretexts.org By carefully analyzing these couplings, the preferred chair conformation and the relative orientation of substituents can be determined. researchgate.net

Nuclear Overhauser Effects (NOEs): Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are instrumental in establishing through-space proximities between protons that are not directly bonded. mdpi.comarxiv.org For this compound, NOEs would be expected between the axial protons on the same face of the oxazinane ring (e.g., between H-3axial and H-5axial). Furthermore, NOE correlations between the protons of the N-CH₂ group of the hexadecyl chain and specific protons on the oxazinane ring (e.g., H-3 and H-6) would help to define the orientation of the alkyl substituent relative to the heterocyclic ring. researchgate.net

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 2.7 - 2.9 | m | - |

| H-4 | 1.6 - 1.8 | m | - |

| H-5 | 1.7 - 1.9 | m | - |

| H-6 | 3.6 - 3.8 | m | - |

| N-CH₂ (H-1') | 2.5 - 2.7 | t | ~7.5 |

| CH₂ (H-2') | 1.5 - 1.7 | quint | ~7.5 |

| (CH₂)₁₃ | 1.2 - 1.4 | br s | - |

| CH₃ (H-16') | 0.8 - 0.9 | t | ~7.0 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each of the four carbons in the heterocyclic ring and for the carbons of the hexadecyl chain. The carbons bonded to the electronegative oxygen and nitrogen atoms (C3 and C6) will be the most deshielded among the ring carbons, typically resonating in the 50-80 ppm range. pressbooks.pub The carbons of the hexadecyl chain attached to the nitrogen (C-1') would also appear in this downfield region. The remaining methylene carbons of the long alkyl chain would resonate in the typical aliphatic region (20-35 ppm), with the terminal methyl carbon appearing at the most upfield position (~14 ppm).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C-3 | 50 - 55 |

| C-4 | 22 - 26 |

| C-5 | 25 - 30 |

| C-6 | 65 - 70 |

| N-CH₂ (C-1') | 55 - 60 |

| CH₂ (C-2') | 28 - 32 |

| (CH₂)₁₂ | 29 - 30 |

| CH₂ (C-14') | 31 - 33 |

| CH₂ (C-15') | 22 - 24 |

| CH₃ (C-16') | 13 - 15 |

Two-dimensional correlation techniques are essential for assembling the molecular structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.orgceitec.cz This technique is critical for connecting the different spin systems identified in the ¹H and ¹³C spectra.

For this compound, key HMBC correlations would include:

A correlation from the N-CH₂ protons (H-1') of the hexadecyl chain to the C-3 and C-6 carbons of the oxazinane ring, confirming the point of attachment of the alkyl chain to the ring nitrogen. researchgate.netd-nb.info

Correlations from the H-3 protons to C-4 and C-5, and from the H-6 protons to C-5 and C-4, which would help to assign the carbons within the heterocyclic ring. researchgate.net

Correlations between protons and carbons within the hexadecyl chain, confirming its linear structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide an exact three-dimensional structure. nih.gov This technique determines the precise spatial coordinates of each atom in the crystal lattice, yielding definitive information on bond lengths, bond angles, and torsional angles. libretexts.org

The resulting crystal structure would unambiguously confirm the molecular connectivity and provide invaluable data on the solid-state conformation. researchgate.net It would reveal the precise conformation of the 1,2-oxazinane ring (e.g., a perfect chair, a twisted chair) and the orientation of the hexadecyl substituent (axial vs. equatorial). Furthermore, the analysis of the crystal packing would shed light on the nature and geometry of intermolecular interactions, which are influenced by the long alkyl chain. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Insights

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the molecule, and its fragmentation pattern offers clues to its structure. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion is expected to follow predictable pathways characteristic of N-alkylated amines and cyclic ethers. miamioh.edulibretexts.org The most prominent fragmentation pathway is often α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. youtube.com This could lead to two primary fragmentation routes:

Loss of the hexadecyl chain via cleavage of the N-C1' bond, resulting in a fragment corresponding to the protonated 1,2-oxazinane ring.

Cleavage within the hexadecyl chain, leading to a series of fragment ions separated by 14 amu (CH₂), which is characteristic of long alkyl chains.

Ring fragmentation of the oxazinane moiety itself, leading to smaller, characteristic ions. chemguide.co.uk

Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 311 | [M]⁺ | Molecular Ion |

| 86 | [C₄H₈NO]⁺ | α-cleavage (loss of C₁₅H₃₁ radical) |

| 282 | [M - C₂H₅]⁺ | Cleavage within the alkyl chain |

| 268 | [M - C₃H₇]⁺ | Cleavage within the alkyl chain |

| 57 | [C₄H₉]⁺ | Common alkyl fragment |

| 43 | [C₃H₇]⁺ | Common alkyl fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.org The spectra provide a "fingerprint" of the functional groups present. For this compound, the key functional groups are the C-H bonds of the alkyl chain and the C-N and C-O single bonds within the heterocyclic ring.

C-H vibrations: Strong absorption bands in the IR spectrum between 2850 and 3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methylene and methyl groups of the hexadecyl chain and the oxazinane ring. C-H bending vibrations would be observed in the 1350-1470 cm⁻¹ region. davuniversity.org

C-O stretching: The C-O single bond stretch within the cyclic ether-like structure is expected to produce a strong absorption in the IR spectrum, typically in the 1050-1150 cm⁻¹ range. pressbooks.pub

C-N stretching: The C-N stretching vibration of the aliphatic amine functionality would likely appear as a medium to weak band in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the carbon backbone of the alkyl chain. Together, IR and Raman spectra can confirm the presence of the key functional groups and provide a unique vibrational fingerprint for this compound. researchgate.net

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| C-H stretch (sp³ CH₂, CH₃) | 2850 - 2960 | IR (strong), Raman (strong) |

| C-H bend (CH₂, CH₃) | 1350 - 1470 | IR (medium) |

| C-O stretch | 1050 - 1150 | IR (strong) |

| C-N stretch | 1020 - 1250 | IR (weak-medium) |

Advanced Research Applications and Methodologies Involving 2 Hexadecyl 1,2 Oxazinane Scaffolds

Role as Synthetic Intermediates for Complex Molecular Architectures

The 2-hexadecyl-1,2-oxazinane moiety serves as a crucial building block in the synthesis of diverse and complex molecular structures. Its inherent chemical functionalities allow for a range of transformations, leading to the generation of novel compounds with potential therapeutic applications.

Preparation of Amino-Sugar Derivatives

The 1,2-oxazine ring system, a core component of this compound, is a key intermediate in the synthesis of amino sugars and their mimetics. nih.gov These compounds are of significant interest due to their presence in numerous biologically active molecules. The synthesis often involves the use of 1,2-oxazines to create new dideoxyamino carbohydrate derivatives and C2-branched 4-amino sugars. nih.gov The strategic introduction of an amino group, often via an azide (B81097) followed by reduction, is a common and effective method for producing amino sugars from glycal precursors. wikipedia.org This approach allows for the stereoselective synthesis of these complex carbohydrate analogs. wikipedia.org Researchers have successfully synthesized new amino sugar derivatives by introducing chemically reactive nitrophenyl molecules into amino sugars in a single step. jst.go.jp

The synthesis of O-glycosyl aminooxy acid derivatives, which are valuable building blocks for creating glycopeptide mimics, has also been achieved. mdpi.com These synthetic routes often utilize readily available sugars to produce complex structures. mdpi.comresearchgate.net The resulting amino sugar derivatives can self-assemble in water to form nanofibers, leading to the creation of supramolecular hydrogels. jst.go.jp

Building Blocks for Pyrrolizidinone Derivatives

The 1,2-oxazine framework is instrumental in the construction of pyrrolizidinone derivatives. researchgate.net A reductive cascade reaction, which involves the cleavage of the N-O bond in the oxazine (B8389632) ring followed by cyclization steps, can produce pyrrolizidinone structures in good yields and with high stereoselectivity. researchgate.net The resulting lactam moiety within the pyrrolizidinone can be further reduced to yield the corresponding pyrrolizidine (B1209537) derivatives. researchgate.net

Precursors for N-H-1,3-Aminoalcohols

While direct synthesis of N-H-1,3-aminoalcohols from this compound is not explicitly detailed in the provided context, the chemical transformations of 1,2-oxazines suggest their potential as precursors. The reductive cleavage of the N-O bond in the 1,2-oxazine ring is a common strategy that opens up the ring to form linear amino alcohol structures. researchgate.net For instance, hydrogenation over Raney-nickel can cleave the N-O bond, and subsequent protection and cyclization steps can lead to various amino-functionalized cyclic compounds. researchgate.net This fundamental reactivity highlights the potential for developing synthetic routes to N-H-1,3-aminoalcohols from 1,2-oxazinane (B1295428) precursors.

Exploration of Biological System Interactions via this compound Scaffolds

The unique amphiphilic nature of this compound and its derivatives makes them valuable tools for studying interactions with biological systems, particularly enzymes and cell membranes.

Mechanistic Studies of Enzyme Inhibition

The 1,2-oxazinane scaffold has been incorporated into molecules designed to inhibit various enzymes, providing insights into their mechanisms of action.

Cholesteryl Ester Transfer Protein (CETP): CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL). scielo.br Inhibition of CETP is a therapeutic strategy for raising HDL cholesterol levels. semanticscholar.org Studies have shown that certain small molecules can inhibit CETP by blocking its lipid tunnel. semanticscholar.org The inhibitory activity of some compounds is dependent on a critical cysteine residue (Cys-13) within the protein, suggesting a mechanism involving the formation of a covalent bond. nih.gov The structure-activity relationship of inhibitors indicates that specific chemical features are essential for potent CETP inhibition. nih.gov

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in inflammatory responses. wikipedia.orgmdpi.com Inhibition of PDE4 is a promising approach for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. nih.govresearchgate.net PDE4 inhibitors work by increasing intracellular cAMP levels. wikipedia.org The development of selective PDE4 inhibitors is an active area of research, with a focus on creating compounds with improved therapeutic profiles. nih.govnih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH): DHODH is a mitochondrial enzyme essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA production. nih.govhaematologica.org Inhibition of DHODH has emerged as a potential therapeutic strategy for certain cancers, such as chronic myeloid leukemia (CML), by inducing metabolic stress and apoptosis in cancer cells. nih.gov

Glycosidases: Glycosidases are enzymes involved in a wide range of biological processes, and their inhibition has therapeutic potential for diseases like diabetes and viral infections. nih.govnih.gov Iminoalditol analogues of galactofuranosides containing a hydrophobic hexadecyl group have shown inhibitory activity against β-galactosidase. researchgate.net The hydrophobic tail is crucial for this inhibitory effect, as compounds with hydrophilic aglycons display no significant activity. researchgate.net

Table 1: Examples of Enzyme Inhibition by 1,2-Oxazinane-Related Scaffolds

| Enzyme Target | Inhibitor Type/Scaffold | Key Findings |

|---|---|---|

| Cholesteryl Ester Transfer Protein (CETP) | Azaphilones, Dithiobisnicotinic acid derivatives | Inhibition often involves blocking a lipid tunnel and can be dependent on a critical cysteine residue. semanticscholar.orgnih.govnih.gov |

| Phosphodiesterase 4 (PDE4) | Rolipram analogues, Benzimidazole derivatives | Inhibition increases cAMP levels, showing anti-inflammatory effects. wikipedia.orgnih.gov |

| Dihydroorotate Dehydrogenase (DHODH) | Novel small molecule inhibitors | Induces metabolic stress and apoptosis in cancer cells. nih.govhaematologica.org |

| Glycosidases | Iminoalditol analogues with hexadecyl group | Hydrophobic tail is critical for potent inhibition of β-galactosidase. researchgate.net |

Amphiphilic Properties and Membrane Interaction Studies

The dual nature of the this compound scaffold, featuring a hydrophilic head and a long hydrophobic tail, defines its amphiphilic character. d-nb.infomdpi.com This property is central to its interaction with biological membranes. Amphiphilic molecules can self-assemble in solution to form structures like micelles, with a hydrophobic core and a hydrophilic shell. nih.gov

The hexadecyl chain allows these molecules to insert into the lipid bilayer of cell membranes. nih.gov This interaction can perturb the membrane structure, potentially leading to changes in membrane fluidity and permeability. nih.gov The study of how such molecules interact with membranes is crucial for understanding their biological activities and for designing drug delivery systems. For instance, the ability of amphiphilic polymers to form micelles can be exploited for the encapsulation and delivery of therapeutic agents. nih.gov The stability and emulsifying power of these amphiphilic derivatives can be assessed to confirm their ability to stabilize oil-in-water emulsions. mdpi.com

Computational Approaches in Structure-Activity Relationship (SAR) and Molecular Docking Studies

Computational methods are indispensable tools for predicting the interaction of bioactive molecules with their biological targets, thereby guiding the synthesis of more potent and selective compounds. Molecular docking, a key technique in structure-based drug design, simulates the binding of a ligand to the active site of a receptor, estimating its binding affinity and predicting its conformation. nih.gov These computational studies are frequently applied to heterocyclic compounds to elucidate structure-activity relationships (SAR).

In the context of 1,2-oxazinane derivatives, computational analysis has been employed to understand their potential as inhibitors for various enzymes. For instance, molecular docking has been used to predict the binding energies and conformations of 1,2-oxazinane inhibitors for targets such as phosphodiesterase 4 (PDE4) and P. falciparum dihydroorotate dehydrogenase (PfDHODH). researchgate.net Such studies help identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and receptor amino acids. ajchem-a.com

The general workflow involves preparing the 3D structures of both the ligand (the 1,2-oxazinane derivative) and the target protein, followed by running docking algorithms to generate various binding poses. nih.gov The results are then scored based on binding energy, with lower values typically indicating a more favorable interaction. For example, studies on novel heterocyclic compounds targeting bacterial or fungal enzymes often report binding energies and interacting residues, providing a roadmap for further structural optimization. mdpi.com

Below is a representative data table illustrating the type of results obtained from molecular docking studies on various heterocyclic compounds, which could be applied to novel 1,2-oxazinane derivatives.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 10 | Dihydropteroate Synthase (S. aureus) | -8.90 | Asn11, His241, Asp84, Arg239 | mdpi.com |

| Compound 11 | KPC-2 Carbapenemase (K. pneumoniae) | -8.40 | Not Specified | mdpi.com |

| Compound 12 | FDC1 Protein (A. niger) | -10.10 | Cys316, Gly281, Thr153 | mdpi.com |

| Compound F4 | HDAC2 Receptor | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 | ajchem-a.com |

| Vorinostat (Standard) | HDAC2 Receptor | -7.2 | Not Specified | ajchem-a.com |

Development of 1,2-Oxazinane Derivatives for Advanced Materials Research

The functionalization of heterocyclic scaffolds is a burgeoning area in materials science. The incorporation of specific moieties onto a core structure like 1,2-oxazinane can imbue the resulting molecule with desirable electronic, optical, or energetic properties.

Exploration of Optical and Electron Transport Properties in Conjugated Systems

The integration of heterocyclic systems into larger π-conjugated frameworks is a key strategy for developing novel organic materials with tailored optical and electronic properties. rsc.org Computational analysis, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), is crucial for predicting these properties. researchgate.netnih.gov

Theoretical studies have been conducted on 1,2-oxazine-containing systems to analyze their potential in molecular electronics and optics. The computation of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electronic behavior and the energy of optical transitions. researchgate.net For instance, the FMOs were calculated for a 1,2-oxazine-containing perylene (B46583) derivative to understand its charge transfer and optical characteristics. researchgate.net Furthermore, the electron transport properties of molecular wires featuring 1,2-oxazine units have been analyzed in detail, suggesting their potential use as components in nanoelectronic circuits. researchgate.net

The optical properties of conjugated polymers and supermolecules can be tuned by introducing different structural units. nih.govnih.gov The energy of the S0 → S1 transition and the HOMO-LUMO gap are critical parameters. Studies on conjugated bis[(porphinato)zinc(II)] compounds have shown that altering the spacer unit can significantly red-shift absorption spectra and reduce the HOMO-LUMO gap, demonstrating how molecular architecture controls optoelectronic properties. nih.gov A similar approach could be envisioned for 1,2-oxazinane derivatives embedded in conjugated systems.

The table below summarizes calculated properties for different heterocyclic systems, illustrating the data used to evaluate their potential in advanced materials.

| System | Property | Value | Method | Reference |

|---|---|---|---|---|

| PZn-Sp-PZn (E-BTD-E spacer) | HOMO-LUMO Gap | 1.88 eV | Potentiometric | nih.gov |

| PZn-Sp-PZn (E-BBTD-E spacer) | HOMO-LUMO Gap | 1.11 eV | Potentiometric | nih.gov |

| PZnE-EPZn (Benchmark) | HOMO-LUMO Gap | 2.01 eV | Potentiometric | nih.gov |

| Naphth[1,8-d,e] researchgate.netnih.govoxazine | Structural & Reactivity Analysis | Not Applicable | DFT | researchgate.net |

Investigation of Energetic Properties in Heterocyclic Frameworks

Nitrogen-rich heterocyclic compounds are a cornerstone of energetic materials research due to their high heats of formation, high density, and significant nitrogen content. acs.orgresearchgate.net The design of new high-energy density materials (HEDMs) often involves the strategic introduction of "explosophores" such as nitro (-NO2), azide (-N3), or nitroamine (-NHNO2) groups onto a stable heterocyclic core. researchgate.net While much of this research has focused on frameworks like pyrazines, triazines, and oxadiazoles, the underlying principles are applicable to other heterocycles, including the 1,2-oxazinane skeleton. researchgate.netresearchgate.net

The goal is to achieve a balance between high energy performance (e.g., detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction, which enhances safety. researchgate.net Fused heterocyclic rings are particularly promising as they can store significant ring-strain energy and exhibit enhanced thermal stability. researchgate.net For example, the synthesis of bis-heterocyclic compounds has yielded materials with good thermal stability (decomposition temperatures >186 °C) and detonation performance comparable to RDX. acs.org

Computational chemistry is used to predict the energetic properties of newly designed molecules. Heats of formation and density are calculated, which are then used as inputs for thermochemical codes (like EXPLO5) to estimate detonation parameters. researchgate.net This predictive power accelerates the discovery of promising energetic candidates.

The following table presents key energetic properties of several recently developed heterocyclic compounds, providing a benchmark for the potential of new frameworks.

| Compound | Density (g cm⁻³) | Decomposition Temp. (°C) | Heat of Formation (kJ g⁻¹) | Detonation Velocity (m s⁻¹) | Reference |

|---|---|---|---|---|---|

| THX | Not Specified | Not Specified | Not Specified | 9581 | researchgate.net |

| T-N10B | Not Specified | Not Specified | 5.13 | Not Specified | researchgate.net |

| Compound 3a | 1.81 | 234.3 | Not Specified | Not Specified | acs.org |

| Compound 3d | 1.89 | 186.3 | Not Specified | Not Specified | acs.org |

| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate | Not Specified | High | Not Specified | Not Specified | researchgate.netacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.